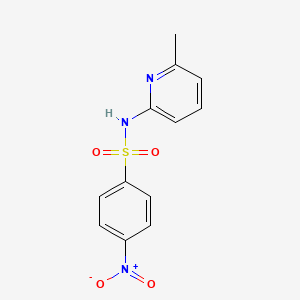

N-(6-methylpyridin-2-yl)-4-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-(6-methylpyridin-2-yl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4S/c1-9-3-2-4-12(13-9)14-20(18,19)11-7-5-10(6-8-11)15(16)17/h2-8H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWKTNXKKSBWRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201627 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-4-nitrobenzenesulfonamide typically involves the reaction of 6-methyl-2-aminopyridine with 4-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: Room temperature to reflux

- Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-2-yl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Reduction: N-(6-methylpyridin-2-yl)-4-aminobenzenesulfonamide

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(6-methylpyridin-2-yl)-4-nitrobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-4-nitrobenzenesulfonamide is primarily related to its ability to interact with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biological processes, leading to antimicrobial or therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N-(1H-4-Indazolyl)-4-Nitrobenzenesulfonamide (3c)

- Structure : Replaces the 6-methylpyridin-2-yl group with a 1H-4-indazolyl moiety .

- Physical Properties : Melting point (185.5–187.5°C) and spectral data (¹H/¹³C NMR, FT-IR) indicate higher rigidity compared to pyridine-containing analogs.

N-(4-Chlorophenyl)-4-Nitrobenzenesulfonamide

- Structure : Substitutes pyridine with a chlorophenyl group .

- Reactivity : Demonstrates 50% yield in acylation reactions with benzoic anhydride under solvent-free conditions.

- Comparison : The electron-withdrawing chloro group increases electrophilicity, enhancing reactivity in nucleophilic substitutions compared to the electron-donating methyl group in the target compound.

N-Allyl-N-(Cyclopropylmethyl)-4-Nitrobenzenesulfonamide (6g)

- Structure : Features allyl and cyclopropylmethyl groups instead of aromatic substituents .

- Synthesis : Purified via column chromatography (15% EtOAc/Hex), yielding 91% as an off-white solid.

- Implications: Aliphatic substituents reduce molecular planarity, likely decreasing melting points and improving solubility in non-polar solvents.

Neuroprotective Compound 8

- Structure : Contains a 6-methoxypyridin-2-yl group and nitrobenzenesulfonamide .

- Activity : Exhibits neuroprotective effects with 95.9% enantiomeric excess (ee) in chiral resolution.

- Comparison : The methoxy group in this compound may enhance blood-brain barrier penetration compared to the methyl group in the target compound, which could influence CNS-targeted applications.

Anti-Androgen DIMN

- Structure: 6-Methylpyridin-2-yl attached to a nicotinamide scaffold (non-sulfonamide) .

- Activity : Shows promising anti-androgen activity in preclinical studies.

N-(2-Aminophenyl)-N-(Hex-3-yn-2-yl)-4-Nitrobenzenesulfonamide (10m)

- Synthesis : 63% yield via silica gel chromatography and recrystallization .

- HRMS Data : [M + H]⁺ at 315.1159 (C₁₇H₁₈N₂O₂S), comparable to the target compound’s expected molecular weight (~323 g/mol).

- Comparison: Alkynol substituents introduce alkyne functionality, enabling click chemistry modifications, unlike the target’s aromatic group.

N-[1-(1-Naphthalenyl)ethyl]-4-Nitrobenzenesulfonamide

- Application : Used in rhodium-catalyzed enantioselective arylation .

Biological Activity

N-(6-methylpyridin-2-yl)-4-nitrobenzenesulfonamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific literature.

Chemical Structure and Properties

This compound features a sulfonamide group, a nitro group, and a pyridine ring, which contribute to its biological properties. The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The mechanism of action of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors. The sulfonamide moiety can mimic natural substrates, allowing the compound to bind effectively to active sites on enzymes. This interaction can lead to the inhibition of essential biological processes, resulting in antimicrobial or anticancer effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its effectiveness against various bacterial strains has been documented, suggesting its potential use as an antibiotic agent. The compound's mechanism involves disrupting bacterial metabolic pathways through enzyme inhibition.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival. In vitro assays demonstrate that this compound effectively reduces the viability of several cancer cell lines.

Research Findings and Case Studies

Numerous studies have evaluated the biological activity of this compound:

Applications in Medicine

This compound is being explored for various therapeutic applications:

- Antibiotic Development : Due to its antimicrobial properties, it is being studied as a potential new antibiotic.

- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in cancer therapies.

- Enzyme Inhibitors : The compound's mechanism of action as an enzyme inhibitor opens avenues for treating diseases where enzyme dysregulation is a factor.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(6-methylpyridin-2-yl)-4-nitrobenzenesulfonamide, and how do reaction conditions influence yield?

- Methodology: The compound can be synthesized via nucleophilic substitution between 4-nitrobenzenesulfonyl chloride and 6-methylpyridin-2-amine. Key parameters include:

- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) enhance reaction efficiency by stabilizing intermediates .

- Temperature : Elevated temperatures (80–120°C) accelerate reaction rates but require reflux setups to prevent solvent loss .

- Base selection : Triethylamine or pyridine neutralizes HCl byproducts, improving yield .

Q. How can structural integrity and purity be confirmed post-synthesis?

- Analytical techniques:

- NMR spectroscopy : - and -NMR identify proton/carbon environments, with expected peaks for nitro (δ 8.2–8.5 ppm) and sulfonamide groups (δ 3.1–3.3 ppm) .

- X-ray crystallography : Resolves 3D conformation; for example, dihedral angles between nitrobenzene and pyridine moieties (e.g., 80–87° in analogous compounds) .

- Mass spectrometry : High-resolution MS confirms molecular weight (theoretical: ~323 g/mol) .

Q. What purification strategies are effective for removing byproducts?

- Methods:

- Recrystallization : Use ethanol/water mixtures to isolate crystalline product .

- Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates unreacted amines or sulfonyl chloride residues .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide modifications to enhance biological activity?

- Approach:

- Functional group substitution : Replace the nitro group with electron-withdrawing (e.g., trifluoromethyl) or donating groups (e.g., methoxy) to modulate electron density and receptor binding .

- Pyridine ring modification : Introduce halogens (Cl, Br) at the 4-position to improve hydrophobicity and target affinity, as seen in related sulfonamides .

- Validation: Compare IC values in enzyme inhibition assays (e.g., carbonic anhydrase) and computational docking (AutoDock Vina) .

Q. What mechanistic insights explain contradictory bioactivity data across studies?

- Analysis framework:

- Solubility vs. permeability : Poor aqueous solubility (common in nitro-substituted sulfonamides) may reduce in vitro activity despite high target affinity .

- Metabolic stability : Nitro groups are prone to reduction in vivo, altering efficacy; assess via liver microsome assays .

- Crystal polymorphism : Different crystal forms (e.g., via X-ray powder diffraction) may affect dissolution rates and bioactivity .

Q. How can binding interactions with biological targets (e.g., enzymes) be characterized?

- Techniques:

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity () and thermodynamics .

- Surface plasmon resonance (SPR) : Measures real-time interaction kinetics (, ) .

- Co-crystallization : Resolve enzyme-ligand complexes (e.g., carbonic anhydrase II) to identify key hydrogen bonds with sulfonamide NH and nitro groups .

Q. What strategies resolve discrepancies in spectroscopic data between theoretical and experimental results?

- Troubleshooting:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.